2,2'-biphenyldiyl bis(4-methylbenzoate)
Description
2,2'-Biphenyldiyl bis(4-methylbenzoate) is a biphenyl-based ester compound featuring two 4-methylbenzoate groups linked at the 2,2' positions of the biphenyl core. The steric hindrance induced by the 2,2' substitution pattern results in a twisted biphenyl conformation, which influences its crystallinity, solubility, and electronic properties.
Properties
IUPAC Name |
[2-[2-(4-methylbenzoyl)oxyphenyl]phenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O4/c1-19-11-15-21(16-12-19)27(29)31-25-9-5-3-7-23(25)24-8-4-6-10-26(24)32-28(30)22-17-13-20(2)14-18-22/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVNALMZKODMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Differences
The primary analog for comparison is dimethyl 3,3′-{[(1E,2E)-ethane-1,2-diylidene]bis(azanylylidene)}bis(4-methylbenzoate) (referred to as Compound A ), which shares the 4-methylbenzoate moiety but differs in its linker and substitution pattern:
- Compound A : Features a Schiff base (azanylylidene) bridge between the 3,3′ positions of the biphenyl core, forming a planar conjugated system.
- Target Compound: Utilizes ester linkages at the 2,2′ positions, leading to a non-planar biphenyl conformation.
Table 1: Structural and Crystallographic Comparison
*Inference: The 2,2' substitution in the target compound likely disrupts symmetry, favoring lower-symmetry crystal systems compared to Compound A’s monoclinic structure.
Intermolecular Interactions and Hirshfeld Analysis
Compound A exhibits strong intermolecular interactions, including C–H···O hydrogen bonds and π-π stacking, as revealed by Hirshfeld surface analysis. These interactions contribute to its crystalline stability and layered packing . In contrast, the target compound’s twisted conformation may reduce π-π interactions but enhance van der Waals forces due to increased molecular surface area.
Key Findings for Compound A :
- Hirshfeld Surface : 56.9% H···H contacts, 21.8% C···H/H···C interactions.
- Energy Frameworks : Dominated by dispersion forces (75.8 kJ/mol), with moderate electrostatic contributions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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